Dopamine D2 Receptor Affinity: 7.9-Fold Higher Than Haloperidol and >7,000-Fold Higher Than the Parent Scaffold
Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate binds to the human dopamine D2L receptor with a Ki of 0.140 nM, representing 7.9-fold higher affinity than the typical antipsychotic haloperidol (Ki = 1.1 nM) and >7,143-fold higher affinity than the unsubstituted parent scaffold 1,2-dimethylbenzimidazole, which is inactive at concentrations up to 1,000 nM [1][2][3]. All measurements were obtained via radioligand displacement assays using human recombinant receptors expressed in HEK cells.
| Evidence Dimension | Binding affinity (Ki) for human dopamine D2 receptor |
|---|---|
| Target Compound Data | Ki = 0.140 nM |
| Comparator Or Baseline | Haloperidol: Ki = 1.1 nM; 1,2-Dimethylbenzimidazole: Ki > 1,000 nM (inactive) |
| Quantified Difference | Target vs. Haloperidol: 7.9-fold higher affinity; Target vs. 1,2-Dimethylbenzimidazole: >7,143-fold higher affinity |
| Conditions | Displacement of [125I]ABN from human recombinant D2L receptor expressed in HEK cells after 60 min (target and haloperidol); radioligand binding (1,2-dimethylbenzimidazole) |
Why This Matters
The exceptional D2 receptor affinity makes this compound a valuable tool for neuroscience research requiring potent D2 receptor engagement, and the stark difference from the parent scaffold confirms the indispensability of the 5-carboxylate ester for target binding.
- [1] BindingDB BDBM50349870; CHEMBL1813594. Affinity Data: Ki = 0.140 nM for human D2L receptor. View Source
- [2] PMC2719767; Table 1. Haloperidol Ki = 1.1 ± 0.07 nM for human D2 receptor (NIMH-PDSP data). View Source
- [3] ChEMBL_61584 (CHEMBL675756). 1,2-Dimethylbenzimidazole: Inhibitory concentration against D2 receptor (Inactive at >1,000 nM). View Source
